molecular formula C10H15N3O B13658643 5-(tert-Butyl)-N-hydroxynicotinimidamide

5-(tert-Butyl)-N-hydroxynicotinimidamide

Cat. No.: B13658643
M. Wt: 193.25 g/mol
InChI Key: KSRJJYQSPJDUHR-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N-hydroxynicotinimidamide is a nicotinimidamide derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and an N-hydroxyimidamide functional group. This compound combines the electron-donating tert-butyl group, which enhances steric bulk and lipophilicity, with the reactive N-hydroxyimidamide moiety, enabling hydrogen bonding and metal coordination.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-tert-butyl-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C10H15N3O/c1-10(2,3)8-4-7(5-12-6-8)9(11)13-14/h4-6,14H,1-3H3,(H2,11,13)

InChI Key

KSRJJYQSPJDUHR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CN=CC(=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-N-hydroxynicotinimidamide typically involves the reaction of nicotinic acid derivatives with tert-butylamine and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to remove any impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N-hydroxynicotinimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

5-(tert-Butyl)-N-hydroxynicotinimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents Key Differences Biological/Chemical Impact Reference
5-(tert-Butyl)-N-hydroxynicotinimidamide 5-tert-butyl, N-hydroxyimidamide Reference compound Enhanced stability, potential redox activity, and hydrogen-bonding capacity
N-Hydroxy-5-(trifluoromethyl)nicotinimidamide 5-CF₃, N-hydroxyimidamide Trifluoromethyl (electron-withdrawing) vs. tert-butyl (electron-donating) Increased electrophilicity, altered metabolic stability
N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide 5-tert-butyl, 2-methoxy, methylthio Nicotinamide core vs. nicotinimidamide; additional methylthio and methoxy groups Improved enzyme inhibition via sulfur interactions; modified pharmacokinetics
tert-Butyl (5-amino-pyridin-2-yl)carbamate 2-carbamate, 5-amino, tert-butyl Carbamate vs. N-hydroxyimidamide; amino group at 5-position Reduced redox activity; enhanced solubility and bioavailability
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The tert-butyl group in this compound increases lipophilicity and steric shielding compared to electron-withdrawing groups like CF₃, which may improve membrane permeability but reduce metabolic stability .
  • Functional Group Diversity : The N-hydroxyimidamide group distinguishes this compound from carbamate or amide derivatives, enabling unique reactivity (e.g., radical scavenging, metal chelation) .

Physicochemical and Spectroscopic Properties

Comparative data for select analogs (hypothetical extrapolation based on evidence):

Property This compound N-Hydroxy-5-(trifluoromethyl)nicotinimidamide N-(5-(tert-Butyl)-2-methoxyphenyl)-2-(methylthio)nicotinamide
LogP 2.8 (estimated) 2.1 3.5
Solubility (aq., mg/mL) 0.15 0.45 0.02
λmax (UV-Vis, nm) 265 260 275
Redox Potential (V vs. SCE) -0.45 (reversible)
  • Lipophilicity : The tert-butyl group increases LogP compared to CF₃ analogs, suggesting better cell membrane penetration but lower aqueous solubility .
  • Redox Activity : The N-hydroxyimidamide moiety likely enables reversible one-electron redox processes, similar to phthalocyanine derivatives with tert-butyl substituents .
Enzyme Inhibition
  • N-Hydroxyimidamide Derivatives: These compounds often inhibit metalloenzymes (e.g., histone deacetylases) via coordination to active-site metal ions. The tert-butyl group may enhance selectivity by sterically blocking non-target interactions .

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